molecular formula C20H24N6O2 B6041278 3-imidazo[1,2-a]pyridin-2-yl-N-[[1-(1-methyl-6-oxopyridazin-4-yl)pyrrolidin-3-yl]methyl]propanamide

3-imidazo[1,2-a]pyridin-2-yl-N-[[1-(1-methyl-6-oxopyridazin-4-yl)pyrrolidin-3-yl]methyl]propanamide

Cat. No.: B6041278
M. Wt: 380.4 g/mol
InChI Key: VZTOFWUBHPNAEA-UHFFFAOYSA-N
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Description

3-imidazo[1,2-a]pyridin-2-yl-N-[[1-(1-methyl-6-oxopyridazin-4-yl)pyrrolidin-3-yl]methyl]propanamide is a complex organic compound that belongs to the class of imidazopyridines Imidazopyridines are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-imidazo[1,2-a]pyridin-2-yl-N-[[1-(1-methyl-6-oxopyridazin-4-yl)pyrrolidin-3-yl]methyl]propanamide can be achieved through a multi-step process involving several key reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

    Solvents: Dichloromethane, toluene, ethyl acetate

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the pyrrolidine moiety

    Reduction: Formation of reduced derivatives of the imidazopyridine core

    Substitution: Formation of substituted derivatives at the pyridine ring

Mechanism of Action

The mechanism of action of 3-imidazo[1,2-a]pyridin-2-yl-N-[[1-(1-methyl-6-oxopyridazin-4-yl)pyrrolidin-3-yl]methyl]propanamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

3-imidazo[1,2-a]pyridin-2-yl-N-[[1-(1-methyl-6-oxopyridazin-4-yl)pyrrolidin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-24-20(28)10-17(12-22-24)25-9-7-15(13-25)11-21-19(27)6-5-16-14-26-8-3-2-4-18(26)23-16/h2-4,8,10,12,14-15H,5-7,9,11,13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTOFWUBHPNAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)N2CCC(C2)CNC(=O)CCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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